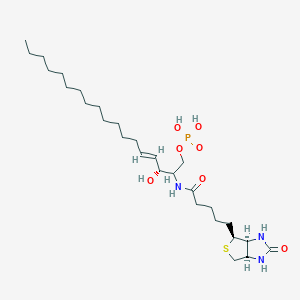
N-Biotinyl D-erythro-Sphingosine-1-phosphate
Descripción general
Descripción
N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P) is a biochemical used for proteomics research . It is a white to light yellow to light beige powder or solid .
Synthesis Analysis
S1P is a bioactive signaling lipid highly enriched in mature erythrocytes . It is synthesized by two enzymes, sphingosine kinase 1 (Sphk1), localized in the cytosol, and sphingosine kinase 2 (SphK2), mainly residing in the nucleus . Mature red blood cells (RBCs) contain Sphk1 but no S1P degrading enzymes, perhaps due to the lack of nuclei and ER .Molecular Structure Analysis
The molecular formula of N-Biotinyl D-erythro-Sphingosine-1-phosphate is C28H52N3O7PS . The structure of S1P transport via human SPNS2 has been studied .Chemical Reactions Analysis
S1P plays important roles as a signaling lipid in a variety of physiological and pathophysiological processes . Variations in RBC S1P content achieved by altering S1P synthesis and transport regulate glucose uptake and metabolic flux .Physical And Chemical Properties Analysis
N-Biotinyl D-erythro-Sphingosine-1-phosphate is a white to light yellow to light beige powder or solid . It is a zwitterionic lysophospholipid and cellular metabolite derived from ceramide .Aplicaciones Científicas De Investigación
Cellular Signaling Research
Application Summary
Sphingosine-1-phosphate (S1P) is a naturally occurring bioactive sphingolipid metabolite. It has emerged as a potent signaling molecule that regulates diverse cellular processes including cell proliferation, survival, differentiation, and migration .
Methods of Application
S1P is synthesized by phosphorylation of its precursor sphingolipid, sphingosine. All sphingolipids contain a sphingoid or long-chain base (LCB) backbone .
Results or Outcomes
S1P plays a critical role in several physiological processes including lymphocyte trafficking, vascular development, and inflammation. Both the deficiency of S1P and its excessive accumulation are involved in pathological conditions including cancer, vascular abnormalities, inflammation, and autoimmune diseases .
Alzheimer’s Disease Research
Application Summary
S1P has been investigated for its role in Alzheimer’s disease (AD). Soluble Aβ oligomers, rather than monomer or insoluble amyloid fibrils, show red blood cell (RBC) membrane-binding capacity and trigger several morphological and functional alterations in RBCs that can result in impaired oxygen transport and delivery .
Methods of Application
The role of S1P in signaling pathways involved in the mechanism underlying ATP release in Ab-treated RBCs was investigated .
Results or Outcomes
S1P rescued the inhibition of ATP release from RBCs triggered by Ab, through a mechanism involving caspase-3 and restoring 2,3 DPG and cAMP levels within the cell .
Diabetes Research
Application Summary
S1P has been studied for its role in diabetes. It has been found that variations in red blood cell (RBC) S1P content regulate glucose uptake and metabolic flux .
Methods of Application
This is due to S1P-mediated activation of the catalytic protein phosphatase 2 (PP2A) subunit leading to reduction of cell-surface glucose transporters (GLUTs) .
Results or Outcomes
The mechanism dynamically responds to metabolic cues from the environment by increasing S1P synthesis, enhancing PP2A activity, reducing GLUT phosphorylation and localization, and diminishing glucose uptake in RBC from diabetic mice and humans .
Cancer Research
Application Summary
S1P inhibits chemotactic motility and invasiveness of tumor cells .
Methods of Application
The specific methods of application in cancer research are not detailed in the source .
Results or Outcomes
The specific results or outcomes in cancer research are not detailed in the source .
Neurological Research
Application Summary
S1P has been used in the diagnosis of Carcinomatous Meningitis .
Results or Outcomes
The specific results or outcomes in neurological research are not detailed in the source .
Safety And Hazards
Direcciones Futuras
S1P has emerged as an important modulator of intracellular targets, including histone deacetylases, tumor necrosis factor receptor-associated factor 2, and protein kinase C δ (PKCδ) . It has been suggested that targeting SPNS2 has shown promise in reducing disease severity of autoimmune diseases . The mechanism responds to pharmacological S1P analogues such as fingolimod and may be functional in other insulin-independent tissues making it a promising therapeutic target .
Propiedades
IUPAC Name |
[(E,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N3O7PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(32)22(20-38-39(35,36)37)29-26(33)19-16-15-18-25-27-23(21-40-25)30-28(34)31-27/h14,17,22-25,27,32H,2-13,15-16,18-21H2,1H3,(H,29,33)(H2,30,31,34)(H2,35,36,37)/b17-14+/t22?,23-,24+,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVSZTHGPGQBCL-KNRYMFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(COP(=O)(O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N3O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747154 | |
| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biotinyl D-erythro-Sphingosine-1-phosphate | |
CAS RN |
1093733-24-4 | |
| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



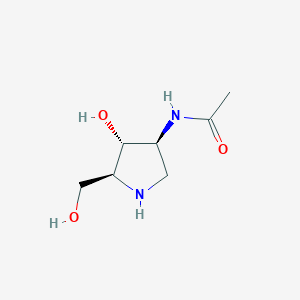

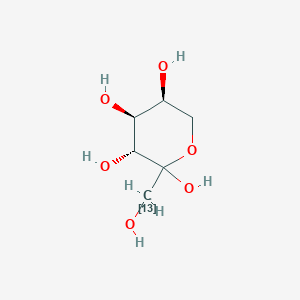


![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)
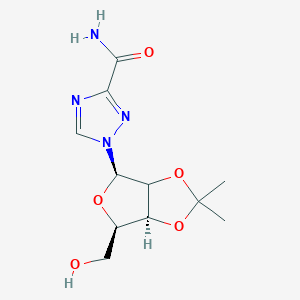
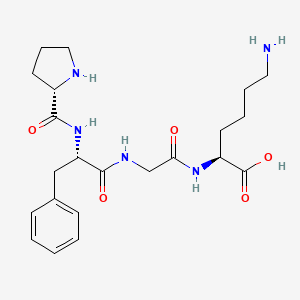
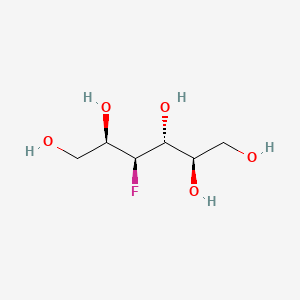
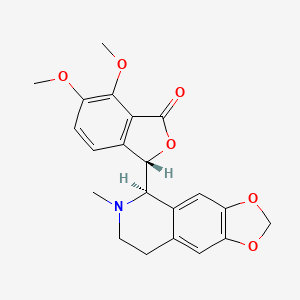
![D-[1-2H]Mannose](/img/structure/B1146200.png)